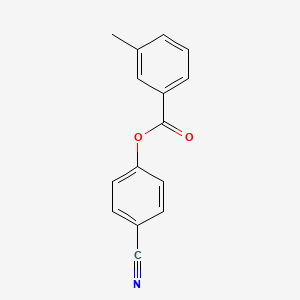

4-cyanophenyl 3-methylbenzoate

CAS No.: 89434-74-2

Cat. No.: VC9310887

Molecular Formula: C15H11NO2

Molecular Weight: 237.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 89434-74-2 |

|---|---|

| Molecular Formula | C15H11NO2 |

| Molecular Weight | 237.25 g/mol |

| IUPAC Name | (4-cyanophenyl) 3-methylbenzoate |

| Standard InChI | InChI=1S/C15H11NO2/c1-11-3-2-4-13(9-11)15(17)18-14-7-5-12(10-16)6-8-14/h2-9H,1H3 |

| Standard InChI Key | MXIPYKKEKKPXKQ-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC=C1)C(=O)OC2=CC=C(C=C2)C#N |

| Canonical SMILES | CC1=CC(=CC=C1)C(=O)OC2=CC=C(C=C2)C#N |

Introduction

Structural and Chemical Properties of 4-Cyanophenyl 3-Methylbenzoate

Molecular Architecture

4-Cyanophenyl 3-methylbenzoate consists of a benzoate ester backbone with a cyano group at the para position of the phenyl ring and a methyl group at the meta position of the benzoic acid moiety. While no direct crystallographic data exists for this compound, its analog 4-cyanophenyl-4'-methylbenzoate (C₁₅H₁₁NO₂) shares a similar framework, differing only in the methyl group's position .

Table 1: Comparative Molecular Properties of Analogous Compounds

Spectroscopic Characteristics

Infrared (IR) spectroscopy of 4-cyanophenyl-4'-methylbenzoate reveals absorption bands at 2230 cm⁻¹ (C≡N stretch) and 1720 cm⁻¹ (ester C=O stretch) . Nuclear magnetic resonance (NMR) data for the analog indicates aromatic proton signals between 7.2–8.1 ppm and a methyl singlet at 2.4 ppm . These features are expected to align closely with 4-cyanophenyl 3-methylbenzoate.

Synthetic Pathways and Optimization

Esterification Approaches

The synthesis of 4-cyanophenyl-4'-methylbenzoate involves a nickel-catalyzed cross-dehydrogenative coupling (CDC) between p-tolualdehyde and p-cyanophenol under inert conditions . This method achieves an 84% yield using NiCl₂(glyme) and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) in 1,2-dichloroethane at 30°C . For 4-cyanophenyl 3-methylbenzoate, substituting m-tolualdehyde (3-methylbenzaldehyde) could yield the target compound, though reaction efficiency may vary due to steric effects.

Reaction Conditions for CDC Synthesis :

-

Catalyst: NiCl₂(glyme) (10 mol%)

-

Ligand: dtbbpy (12 mol%)

-

Base: Na₂CO₃

-

Solvent: 1,2-Dichloroethane

-

Temperature: 30°C

-

Light Source: 365 nm LEDs

Alternative Routes: Suzuki-Miyaura Coupling

Methyl 4-(3-cyanophenyl)benzoate is synthesized via Suzuki-Miyaura coupling between 4-bromobenzoic acid and 3-cyanophenylboronic acid using a palladium catalyst. Adapting this method for 4-cyanophenyl 3-methylbenzoate would require 3-methylbenzoic acid and 4-cyanophenylboronic acid, though esterification steps may introduce additional complexity.

Reactivity and Functionalization

Oxidation and Reduction Profiles

The cyano group in analogous compounds undergoes hydrolysis to carboxylic acids under acidic conditions, while the ester moiety can be reduced to alcohols using LiAlH₄. For 4-cyanophenyl 3-methylbenzoate, selective reduction of the ester group could yield 4-cyanophenyl 3-methylbenzyl alcohol, a potential intermediate for pharmaceuticals.

Substitution Reactions

The electron-withdrawing cyano group activates the aromatic ring for nucleophilic substitution. In 4-cyanophenyl-4'-methylbenzoate, bromination at the para position relative to the methyl group has been reported . Similar reactivity is anticipated for the 3-methyl derivative.

Industrial and Research Applications

Liquid Crystal Technology

4-Cyanophenyl esters are pivotal in liquid crystal displays (LCDs). The methyl-substituted analog 4-cyanophenyl-4'-methylbenzoate exhibits nematic phases suitable for electro-optical devices . The 3-methyl variant may offer altered mesomorphic properties due to steric hindrance, warranting further study.

Pharmaceutical Intermediates

Methyl 4-(3-cyanophenyl)benzoate derivatives show promise as antitumor agents. The 3-methyl ester’s bioavailability and metabolic stability could enhance its utility in drug discovery, particularly for kinase inhibitors.

Challenges and Future Directions

The absence of direct data on 4-cyanophenyl 3-methylbenzoate underscores the need for targeted synthesis and characterization. Key research priorities include:

-

Stereochemical Analysis: X-ray crystallography to resolve the methyl group’s spatial effects.

-

Thermal Stability Studies: Differential scanning calorimetry (DSC) to assess phase transitions.

-

Biological Screening: Evaluation of antimicrobial and cytotoxic activity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume